1-(2-Chlorobenzoyl)piperidin-4-amine
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Overview
Description
1-(2-Chlorobenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.71 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a piperidine ring substituted with a 2-chlorobenzoyl group and an amine group at the 4-position .
Preparation Methods
The synthesis of 1-(2-Chlorobenzoyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with 2-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(2-Chlorobenzoyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(2-Chlorobenzoyl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzoyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-(2-Chlorobenzoyl)piperidin-4-amine can be compared with other piperidine derivatives, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have applications in cancer therapy.
Piperidine-based alkaloids: Compounds like piperine, found in black pepper, exhibit antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C12H15ClN2O |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-chlorophenyl)methanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)12(16)15-7-5-9(14)6-8-15/h1-4,9H,5-8,14H2 |
InChI Key |
WGYAQSCUFLSWAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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